Maltotriose hydrate is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is a member of the oligosaccharide family and is primarily produced through the enzymatic action of alpha-amylase on starch, particularly amylose. This compound can be classified as a carbohydrate and is recognized for its role in various biochemical processes and applications in scientific research .
Maltotriose hydrate is derived from starch, which is a polysaccharide abundant in many plants. The hydrolysis of starch by alpha-amylase, an enzyme present in human saliva and various microorganisms, leads to the formation of maltotriose and other oligosaccharides like maltose. This process occurs in a random manner, resulting in the production of various chain lengths of glucose polymers .
The synthesis of maltotriose hydrate can be achieved through enzymatic hydrolysis or chemical methods. The most common method involves using alpha-amylase to hydrolyze starch into smaller oligosaccharides.
Technical Details:
Maltotriose hydrate has the molecular formula , indicating that it consists of 18 carbon atoms, 34 hydrogen atoms, and 17 oxygen atoms. The structure features three glucose units connected by α-1,4 glycosidic bonds.
Structural Data:
Maltotriose hydrate participates in various chemical reactions typical of carbohydrates:
Technical Details:
The mechanism of action for maltotriose primarily involves its role as a substrate for various enzymes and microorganisms:
Data:
Maltotriose hydrate has several scientific applications:
Maltotriose hydrate (C₁₈H₃₂O₁₆·H₂O), a trisaccharide composed of three α-1,4-linked glucose units, is primarily biosynthesized through the enzymatic hydrolysis of starch or glycogen by specific amylolytic enzymes. Maltooligosaccharide-forming amylases (MFAses) represent a specialized subclass of glycosyl hydrolases (family GH13) that cleave α-1,4 glycosidic bonds in starch to produce defined maltooligosaccharides with high specificity. These enzymes are categorized based on their predominant hydrolysis products: G3-amylases (maltotriose-forming), G4-amylases (maltotetraose-forming), G5-amylases (maltopentaose-forming), and G6-amylases (maltohexaose-forming) [1] [6]. For instance, G3-amylase from Streptomyces sp. exhibits a strong preference for generating maltotriose by cleaving internal bonds in amylose or longer maltodextrins [6].
The industrial production of maltotriose involves a multi-step enzymatic process:
Additionally, α-glucosidases (EC 3.2.1.20) contribute to maltotriose metabolism through hydrolytic or transglycosylation activities. These enzymes cleave terminal α-1,4 bonds in maltooligosaccharides, releasing glucose or transferring glucosyl units to synthesize maltotriose from smaller sugars like maltose [1].
Table 1: Classification of Maltooligosaccharide-Forming Amylases (MFAses)
Enzyme Type | Primary Product | Microbial Source | Application |
---|---|---|---|
G3-amylase | Maltotriose | Streptomyces sp. | High-purity maltotriose syrups |
G4-amylase | Maltotetraose | Pseudomonas sp. | Antibacterial agents |
G5-amylase | Maltopentaose | Bacillus sp. | Nutritional supplements |
G6-amylase | Maltohexaose | Klebsiella sp. | Chiral separations |
Following its extracellular production or environmental availability, maltotriose enters microbial cells via specialized membrane transporters. Oligosaccharide:H⁺ symporters (OHS) are secondary active transporters that couple maltotriose uptake with proton influx. These symporters are energetically driven by the proton gradient across the plasma membrane, enabling efficient intracellular accumulation of maltotriose even at low extracellular concentrations [1].
OHS transporters are phylogenetically conserved and have been characterized in diverse organisms:
Biotechnological studies highlight the critical role of OHS in industrial fermentation. For example, enhancing the expression or activity of the AGT1-encoded transporter in brewer’s yeast significantly improves maltotriose utilization from wort, directly impacting ethanol yield and beer flavor profiles by reducing residual sweetness [1] [4].
Table 2: Kinetic Parameters of Maltotriose Transporters in Saccharomyces
Transporter | Gene | Km (mM) | Substrate Specificity |
---|---|---|---|
Mal31p | MAL31 | 4.0 ± 0.5 | Maltose, turanose |
Agt1p | AGT1 | 18.0 ± 2.0 | Maltose, maltotriose, sucrose, trehalose |
Mty1p | MTY1 | 2.5 ± 0.3* | Maltotriose > maltose |
*Mty1p exhibits higher affinity for maltotriose than maltose [4].
Maltotriose metabolism is tightly regulated at the genetic level, particularly in Saccharomyces species used in brewing and distilling. The maltose regulon—a set of co-regulated genes—controls the uptake and hydrolysis of α-glucosides. Key components include:
Maltotriose acts as a direct inducer of the maltose regulon in S. cerevisiae. Upon entry into the cell, it binds the activator MalT (in bacteria) or Malx3p (in yeast), triggering transcription of MAL transporter and hydrolase genes. However, this induction is repressed by glucose via catabolite repression, leading to sequential utilization where maltotriose is consumed only after glucose depletion [4].
Genetic polymorphisms in transporter genes significantly impact maltotriose fermentation efficiency. For instance:
Adaptive laboratory evolution (ALE) strategies select for improved transporter variants. In one study, a wild S. cerevisiae strain subjected to 30 generations of selection in high-maltotriose wort showed 65% and 44% increases in maltose and maltotriose uptake rates, respectively, linked to mutations in MAL31 and AGT1 [5].
Table 3: Impact of Polymorphisms on Transporter Function
Polymorphism Location | Amino Acid Change | Effect on Transport | Biological Consequence |
---|---|---|---|
TMH7 (Position 371) | Val → Ile | ↑ Flexibility, ↓ Electrostatic interactions | 44% higher maltotriose uptake |
TMH11 | Phe → Tyr | Altered substrate binding affinity | Variable maltotriose affinity |
N-terminal domain | Trp → Arg | Enhanced expression | Improved fermentation kinetics |
Chemical Compounds Mentioned in the Article:
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